![molecular formula C7H3BrF3NO2 B2721408 6-Bromo-5-(trifluoromethyl)nicotinic acid CAS No. 1805579-11-6](/img/structure/B2721408.png)
6-Bromo-5-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is used in various fields of research and development .
Synthesis Analysis
The synthesis of “6-Bromo-5-(trifluoromethyl)nicotinic acid” involves multiple steps . The reaction conditions include an inert atmosphere and a temperature of 2-8°C . The yield of the reaction varies depending on the specific conditions and steps involved .Molecular Structure Analysis
The molecular weight of “6-Bromo-5-(trifluoromethyl)nicotinic acid” is 270.00 . The structure of the molecule includes a bromine atom (Br), a trifluoromethyl group (CF3), and a nicotinic acid group .Physical And Chemical Properties Analysis
“6-Bromo-5-(trifluoromethyl)nicotinic acid” is stored in an inert atmosphere at a temperature of 2-8°C . The specific physical and chemical properties such as boiling point, melting point, and solubility are not detailed in the search results.Aplicaciones Científicas De Investigación
Receptors for Nicotinic Acid :Nicotinic acid, a component of 6-Bromo-5-(trifluoromethyl)nicotinic acid, binds to receptors such as PUMA-G and HM74 in adipose tissue, influencing lipid metabolism. This receptor interaction leads to a decrease in lipolysis and cyclic adenosine monophosphate (cAMP) levels, impacting lipid-lowering effects in vivo (Tunaru et al., 2003).
Synthesis and Herbicidal Activity :The derivative has been studied in the synthesis of novel herbicides. Certain chloronicotinamides derived from nicotinic acid exhibited potent herbicidal activity, suggesting potential agricultural applications (Yu et al., 2021).
Synthesis of Nicotinate Esters :Research has explored the synthesis of alkyl-substituted ethyl nicotinates using compounds related to 6-Bromo-5-(trifluoromethyl)nicotinic acid. This process involves a series of chemical reactions starting from 3-cyanopyridones, indicating its relevance in chemical synthesis (Paine, 1987).
Antiprotozoal Activity :Aza-analogues of furamidine derived from similar compounds have been synthesized and shown significant activity against Trypanosoma and Plasmodium, pointing to potential applications in treating protozoal infections (Ismail et al., 2003).
High and Low Affinity Receptors :The identification of high and low affinity receptors for nicotinic acid, such as HM74A, has implications for developing drugs to treat dyslipidemia. Understanding these receptors can aid in discovering superior therapeutic molecules (Wise et al., 2003).
Atherosclerosis Research :Nicotinic acid's receptor GPR109A expressed in immune cells has been implicated in inhibiting atherosclerosis progression in mice. This suggests a potential role for compounds like 6-Bromo-5-(trifluoromethyl)nicotinic acid in cardiovascular disease research (Lukasova et al., 2011).
Cholesterol Ester Transfer Protein Role :The role of cholesterol ester transfer protein in nicotinic acid-mediated HDL elevation has been studied, providing insights into the molecular mechanisms of nicotinic acid's impact on lipoproteins (Hernandez et al., 2007).
Decarboxylative Hydroxylation in Bacteria :The enzyme 6-hydroxynicotinic acid 3-monooxygenase, involved in nicotinic acid degradation in bacteria, has been characterized. This offers potential applications in biodegradation and environmental biotechnology (Hicks et al., 2016).
G Protein-Coupled Receptor Characterization :Characterizing nicotinic acid as a specific G protein-coupled receptor helps understand its underlying mechanisms in lipid-lowering therapy, possibly leading to improved treatment strategies (Lorenzen et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHPSYCGBNEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-(trifluoromethyl)nicotinic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.